molecular formula C7H14 B13815229 2-Ethyl-1-pentene CAS No. 3404-71-5

2-Ethyl-1-pentene

Cat. No.: B13815229
CAS No.: 3404-71-5
M. Wt: 98.19 g/mol
InChI Key: TWCRBBJSQAZZQB-UHFFFAOYSA-N
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Description

2-Ethyl-1-pentene is an organic compound with the molecular formula C7H14 . It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The structure of this compound consists of a pentene chain with an ethyl group attached to the second carbon atom. This compound is also known by its IUPAC name, 2-Ethylpent-1-ene .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-1-pentene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-ethyl-1-pentanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation of Alkenes: Another method involves the alkylation of 1-pentene with ethyl halides in the presence of a strong base like sodium amide.

Industrial Production Methods

Industrial production of this compound often involves the catalytic cracking of hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. Catalysts such as zeolites are commonly used to enhance the efficiency of the cracking process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-pentene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 2-ethylpentane.

    Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, leading to the formation of dihalogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

2-Ethyl-1-pentene serves as a versatile building block in organic synthesis. Its double bond allows for various addition reactions, which can lead to the formation of more complex structures.

Key Reactions:

  • Hydrogenation : this compound can be hydrogenated to yield 2-ethylpentane, a useful hydrocarbon in fuels and lubricants.
  • Halogenation : The compound reacts with halogens (e.g., bromine) to form vicinal dibromides, which are useful intermediates in further synthetic pathways .

Polymer Production

This compound is utilized in the production of polymers, particularly in the synthesis of polyethylene. It can be polymerized to produce low-density polyethylene (LDPE) and linear low-density polyethylene (LLDPE), which have applications in packaging materials, plastic films, and containers.

Polymerization Process:

  • The polymerization of this compound can be achieved through Ziegler-Natta catalysts or metallocene catalysts, allowing for control over the molecular weight and branching of the resulting polymer .

Chemical Intermediate

As a chemical intermediate, this compound is involved in the synthesis of various chemicals:

  • Plasticizers : It can be converted into plasticizers that enhance the flexibility of plastics.
  • Surfactants : The compound serves as a precursor for surfactants used in detergents and emulsifiers.

Case Study: Surfactant Production

A study demonstrated that this compound could be transformed into alkylphenol ethoxylates, which are effective nonionic surfactants used in industrial cleaning applications .

Pharmaceutical Applications

Research indicates that this compound derivatives have potential pharmaceutical applications. They can act as intermediates for synthesizing bioactive compounds.

Example: Synthesis of Anticancer Agents

In one study, derivatives of this compound were synthesized and evaluated for their anticancer properties, showing promising results against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 2-Ethyl-1-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen ions. This leads to the formation of intermediate carbocations, which then react with nucleophiles to form the final products .

Comparison with Similar Compounds

2-Ethyl-1-pentene can be compared with other alkenes such as:

    1-Pentene: Similar in structure but lacks the ethyl group.

    2-Methyl-1-pentene: Has a methyl group instead of an ethyl group.

    3-Methyl-1-pentene: The methyl group is attached to the third carbon atom.

The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions .

Biological Activity

2-Ethyl-1-pentene, a member of the alkene family, is a colorless liquid with the molecular formula C7H14C_7H_{14} and a molecular weight of approximately 98.1861 g/mol. This compound has garnered attention for its potential biological activities, particularly in chemical reactions such as esterification and its implications in various industrial applications. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Molecular Structure:

  • IUPAC Name: this compound
  • CAS Registry Number: 3404-71-5
  • Chemical Structure:
CH2=CHC3H7\text{CH}_2=CH-\text{C}_3\text{H}_7

Physical Properties:

  • Boiling Point: Approximately 60°C
  • Density: 0.684 g/cm³

Esterification Reactions

One of the notable biological activities of this compound is its participation in esterification reactions. A study investigated the reaction of this compound with acetic acid in the presence of sulfuric acid as a catalyst. The results indicated that the rate of ester formation decreases with an increase in the length of aliphatic substituents in olefins. Specifically, when comparing 2-methyl-1-pentene and this compound, it was observed that:

OlefinReaction Rate (Relative)
2-Methyl-1-penteneHigher
This compoundLower

This finding suggests that while both compounds can undergo esterification, the efficiency varies based on their structural differences .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A study focusing on volatile organic compounds (VOCs) highlighted its presence in exhaled breath samples, indicating potential exposure risks. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze breath samples from participants, revealing a range of VOCs with varying concentrations. Although specific toxicity data on this compound were limited, its classification as a VOC necessitates caution regarding inhalation exposure .

Industrial Applications

In industrial settings, this compound is used as a monomer in the production of various polymers and copolymers. Its reactivity allows for incorporation into larger molecular structures, enhancing material properties such as flexibility and strength. The compound's role in polymer chemistry underscores its significance in manufacturing processes.

Environmental Impact Studies

Environmental studies have also considered the emissions of this compound alongside other hydrocarbons. A case study from Colorado examined air quality and emissions related to oil and gas operations, revealing that compounds like this compound contribute to overall air toxicity levels. Monitoring these emissions is critical for assessing public health risks associated with industrial activities .

Properties

IUPAC Name

3-methylidenehexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCRBBJSQAZZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871024
Record name 3-Methylidenehexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3404-71-5
Record name 3-Methylidenehexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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